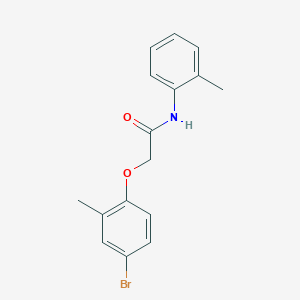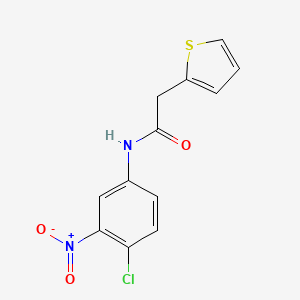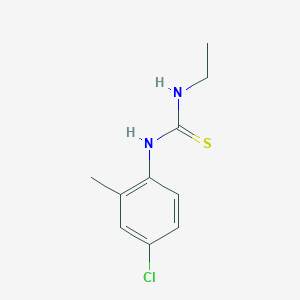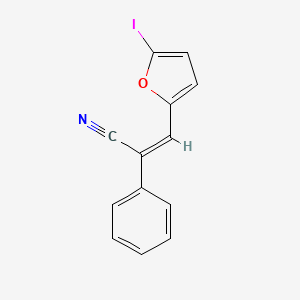
3-(5-iodo-2-furyl)-2-phenylacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-iodo-2-furyl)-2-phenylacrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as IFPA and is a member of the acrylonitrile family of compounds. IFPA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
科学的研究の応用
IFPA has been studied for its potential applications in various areas, including cancer treatment, anti-inflammatory activity, and antimicrobial activity. Studies have shown that IFPA has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. IFPA has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, IFPA has been shown to have antimicrobial activity against various bacteria and fungi.
作用機序
The mechanism of action of IFPA is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. IFPA has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. IFPA has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
IFPA has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing inflammation, and inhibiting angiogenesis. IFPA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. IFPA has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, IFPA has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels.
実験室実験の利点と制限
IFPA has several advantages for lab experiments, including its potent anticancer activity, anti-inflammatory activity, and antimicrobial activity. IFPA has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, IFPA has some limitations for lab experiments, including its low solubility in water and its instability under acidic conditions.
将来の方向性
There are several future directions for the research on IFPA, including exploring its potential applications in combination therapy for cancer treatment, investigating its potential applications in other areas such as neurodegenerative diseases and cardiovascular diseases, and developing more stable and water-soluble analogs of IFPA. In addition, further studies are needed to elucidate the mechanism of action of IFPA and its potential side effects in vivo.
Conclusion:
In conclusion, IFPA is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. IFPA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. IFPA has several advantages for lab experiments, including its potent anticancer activity, anti-inflammatory activity, and antimicrobial activity. However, IFPA has some limitations for lab experiments, including its low solubility in water and its instability under acidic conditions. Further studies are needed to explore the potential applications of IFPA and to elucidate its mechanism of action and potential side effects in vivo.
合成法
IFPA can be synthesized using various methods, including the Knoevenagel condensation reaction and the Suzuki-Miyaura cross-coupling reaction. In the Knoevenagel condensation reaction, 5-iodo-2-furaldehyde and 2-phenylacetonitrile are reacted in the presence of a base such as sodium methoxide to form IFPA. In the Suzuki-Miyaura cross-coupling reaction, 5-iodo-2-furaldehyde is reacted with phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound, which is then reacted with acrylonitrile to form IFPA.
特性
IUPAC Name |
(Z)-3-(5-iodofuran-2-yl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8INO/c14-13-7-6-12(16-13)8-11(9-15)10-4-2-1-3-5-10/h1-8H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPFQFFFVZIRFP-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


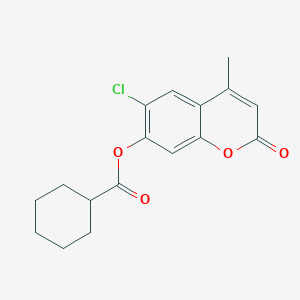
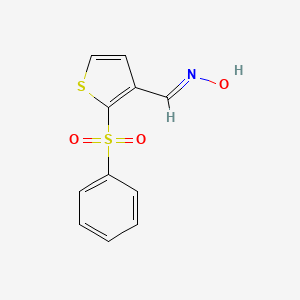

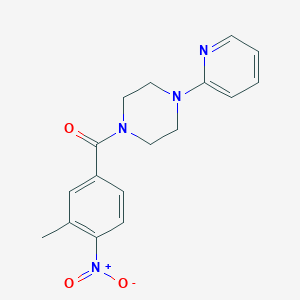

![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)
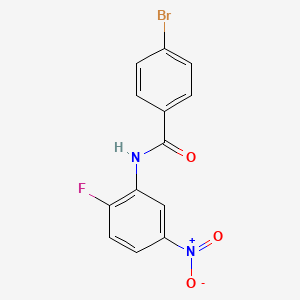
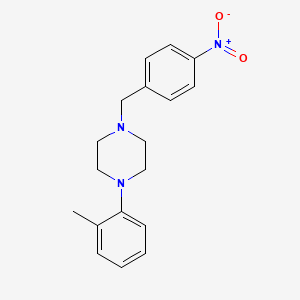
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5798187.png)
![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5798194.png)
